molecular formula C14H16N4O5S B2845476 4-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)butanoic acid CAS No. 627479-47-4

4-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)butanoic acid

Cat. No. B2845476
CAS RN: 627479-47-4
M. Wt: 352.37
InChI Key: YKBIJYJHOHQUOM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)butanoic acid is a useful research compound. Its molecular formula is C14H16N4O5S and its molecular weight is 352.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The synthesis and evaluation of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising antimicrobial properties. These compounds, including hydrazono derivatives, have been tested against various microbial strains, with some exhibiting significant antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antifibrotic and Anticancer Activities

A study on amino(imino)thiazolidinone derivatives has highlighted their significant antifibrotic and anticancer activities. The research utilized a [2 + 3]-cyclocondensation and Knoevenagel condensation synthesis method, revealing that certain compounds within this class demonstrated high antifibrotic activity levels similar to Pirfenidone, without possessing anticancer effects. This suggests a targeted therapeutic potential for fibrotic diseases (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

Synthetic Utility in Nanotechnology

The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid derivatives for optical gating in nanofluidic devices showcases the synthetic utility of such compounds in the field of nanotechnology. These derivatives have been applied to modulate the transport of ionic species through synthetic ion channels upon irradiation, offering innovative approaches for light-induced controlled release and sensing applications (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Anticancer Therapy Potential

Novel thioxothiazolidin-4-one derivatives have been synthesized and tested for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have shown to significantly inhibit tumor growth and angiogenesis, suggesting potential applications in anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

properties

IUPAC Name

4-[[2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c19-11(15-5-1-4-12(20)21)7-10-13(22)17-14(24-10)18-16-8-9-3-2-6-23-9/h2-3,6,8,10H,1,4-5,7H2,(H,15,19)(H,20,21)(H,17,18,22)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBIJYJHOHQUOM-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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